molecular formula C27H33N3O7 B12784966 Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val CAS No. 176589-08-5

Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val

Cat. No.: B12784966
CAS No.: 176589-08-5
M. Wt: 511.6 g/mol
InChI Key: HWQQUDCAYYKRLO-PEARBKPGSA-N
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Description

Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val is a synthetic peptide derivative with the molecular formula C27H33N3O7 and a monoisotopic mass of 511.23184 Da . Its structure features a critical (R,R)-trans-epoxide moiety on a glycine residue, which can act as an electrophilic warhead. This type of functional group is commonly explored in the design of mechanism-based inhibitors for various proteases, particularly cysteine proteases, where it can form reversible or irreversible covalent adducts with the active-site cysteine residue . Compounds incorporating epoxide functional groups are of significant interest in chemical biology and medicinal chemistry for studying enzyme mechanism and inhibition. The benzyloxycarbonyl (Cbz) N-terminal protecting group is a standard feature in peptide synthesis and is also frequently found in synthetic protease substrates and inhibitors . Researchers may investigate this epoxide-containing peptide for its potential to selectively inhibit specific protease targets involved in various disease pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

176589-08-5

Molecular Formula

C27H33N3O7

Molecular Weight

511.6 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[[2-[(2R,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21+,24-,25+/m0/s1

InChI Key

HWQQUDCAYYKRLO-PEARBKPGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Reactivity of Epoxide Isomers with Sodium Azide

Epoxide Type Reaction Time Yield (%) Reference
(R,R)-trans 3 days 82
cis 3 hours 82

Pseudopeptide Bonds (ψ) vs. Standard Amide Bonds

The ψ-bond in Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val prevents proteolytic degradation, a limitation of natural peptides. For example, AEP-family enzymes, which cleave standard amide bonds, fail to hydrolyze ψ-modified peptides, reducing off-target effects . This contrasts with unmodified peptides, which are susceptible to rapid degradation in physiological conditions.

Comparative Stability in Lipopolysaccharide (LPS)-Rich Environments

In factor C mutants, deletion of Gly-Val (βGly2-Val3因子 C) eliminated autocatalytic activation in LPS-rich settings, underscoring the dipeptide’s role in maintaining structural integrity . By contrast, the target compound’s Gly-Val and ψ-bond may enhance stability in similar environments, though direct data are needed.

Q & A

Q. What synthetic methodologies are most effective for constructing the (R,R)-trans-epoxide moiety in Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?

The synthesis of (R,R)-trans-epoxide derivatives typically involves stereoselective epoxidation of olefin precursors. For example, NaN₃ and NH₄Cl in refluxing methanol have been used to generate azido-alcohol intermediates from trans-epoxides, achieving yields up to 82% . Researchers should optimize reaction conditions (e.g., temperature, solvent, and stoichiometry) to control stereochemistry. Characterization via NMR (e.g., coupling constants, e.g., 3JH−8−H−9 = 2.1 Hz for trans-epoxide confirmation) and ECD spectroscopy (for absolute configuration determination) is critical .

Q. How can researchers validate the specificity of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val for protease inhibition assays?

Methodological steps include:

  • Comparative substrate screening : Use structurally similar substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Z-LLE-AMC for PGPH activity) to confirm target specificity .
  • Enzymatic kinetics : Measure IC50 values under standardized pH and temperature conditions.
  • Negative controls : Include scrambled-sequence peptides or inactive epoxide analogs to rule out non-specific binding.

Q. What analytical techniques are essential for characterizing Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?

  • HPLC-MS : Confirm purity and molecular weight.
  • Circular Dichroism (CD) : Resolve secondary structures influenced by the epoxide group.
  • X-ray crystallography or NMR : Determine stereochemical configuration and spatial arrangement of the (R,R)-trans-epoxide .

Advanced Research Questions

Q. How do stereochemical variations in the epoxide group (e.g., cis vs. trans) affect the biochemical activity of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?

Experimental design:

  • Synthesis of diastereomers : Generate cis- and trans-epoxide analogs using divergent reaction conditions (e.g., varying nucleophiles or catalysts) .
  • Functional assays : Compare protease inhibition kinetics (kcat/KM) and binding affinity via surface plasmon resonance (SPR).
  • Computational modeling : Use molecular dynamics simulations to analyze steric clashes or hydrogen-bonding differences between diastereomers and target proteases.

Q. What strategies resolve contradictions in reported bioactivity data for Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val across studies?

Approaches include:

  • Meta-analysis : Cross-reference datasets from public repositories (e.g., FigShare, GFZ Data Services) to identify variability in assay conditions (e.g., pH, ionic strength) .
  • Reproducibility testing : Replicate key experiments using standardized protocols (e.g., buffer composition, enzyme sources).
  • Data normalization : Adjust for batch effects or instrumentation differences using internal controls (e.g., fluorescence quenchers for activity assays).

Q. How can researchers design a proteomics study to map the interaction network of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val within cellular systems?

Methodology:

  • Affinity pull-down assays : Immobilize the compound on resin and identify binding partners via LC-MS/MS.
  • Activity-based protein profiling (ABPP) : Use fluorescent or biotinylated probes to label target proteases in live cells .
  • CRISPR-Cas9 knockout screens : Validate specificity by correlating compound activity with protease expression levels.

Q. What ethical and data-sharing considerations apply when publishing studies on Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?

  • Ethical compliance : Ensure informed consent for human-derived samples and adhere to institutional review board (IRB) protocols .
  • FAIR data principles : Deposit raw datasets (e.g., spectral data, kinetic curves) in repositories like FigShare with DOIs .
  • Transparency in methods : Use platforms like Statista R’s independent methodological frameworks to reduce bias in data collection .

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